molecular formula C6H7NOS B2891903 2-(Thiophen-3-yl)acetamide CAS No. 13781-66-3

2-(Thiophen-3-yl)acetamide

Cat. No.: B2891903
CAS No.: 13781-66-3
M. Wt: 141.19
InChI Key: ZZMOZLUSTUEYAN-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)acetamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . The presence of the thiophene ring in this compound makes it a compound of interest for various scientific research and industrial applications.

Safety and Hazards

While specific safety and hazard information for 2-(Thiophen-3-yl)acetamide is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of 2-(Thiophen-3-yl)acetamide research could involve further exploration of its biological activities and potential applications in medicinal chemistry. As thiophene-based analogs have been shown to possess a wide range of biological activities , there is potential for this compound to be used in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)acetamide typically involves the reaction of thiophene-3-carboxylic acid with ammonia or an amine under suitable conditions. One common method is the reaction of thiophene-3-carboxylic acid with ammonium carbonate, which yields this compound upon heating . Another method involves the use of thiophene-3-carboxylic acid chloride, which reacts with ammonia or an amine to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(Thiophen-3-yl)acetamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMOZLUSTUEYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Commercially available 3-thiophene acetic acid (2.0 g, 14.07 mmol) was dissolved in DCM (45 mL) under nitrogen. Then oxalyl chloride (1.35 mL, 15.48 mmol) was added and the reaction was stirred overnight. Then ammonium hydroxide (30% as NH3 solution) (8.22 mL) was added dropwise with stirring. The reaction mixture was evaporated to provide 2-(3-thienyl)acetamide as a beige solid (3.2082 g). LCMS: (M+H)+=142.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
8.22 mL
Type
reactant
Reaction Step Three

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